ethyl 4-(2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamido)benzoate
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Description
Ethyl 4-(2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamido)benzoate is a useful research compound. Its molecular formula is C27H24N2O5 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.16852187 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have been used in various fields due to their distinctive interaction with cells .
Mode of Action
Quinoline derivatives are known for their versatility in significant fields and their distinctive interaction with cells .
Biochemical Pathways
Quinoline derivatives have been known to play roles in natural and synthetic chemistry and have biological and pharmacological activities .
Result of Action
Quinoline derivatives are known for their pharmaceutical and biological activities, making them valuable in drug research and development .
Action Environment
It is known that the synthesis and efficacy of quinoline derivatives can be influenced by various factors .
Biological Activity
Ethyl 4-(2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications. This article provides an in-depth analysis of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula, which includes various functional groups that contribute to its biological activity. The presence of the quinoline moiety is particularly significant due to its known pharmacological properties.
- Molecular Formula : C₁₉H₁₉N₃O₄
- Molecular Weight : 341.37 g/mol
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Cancer Cell Proliferation : Studies have shown that quinoline derivatives can inhibit the growth of various cancer cell lines. For instance, compounds containing the quinoline structure have demonstrated cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cells through apoptosis induction and cell cycle arrest mechanisms .
- Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory properties. Quinoline derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. This compound has shown potential as a selective COX-2 inhibitor, which could lead to reduced side effects compared to non-selective NSAIDs .
- Antioxidant Properties : The antioxidant activity of quinoline derivatives contributes to their protective effects against oxidative stress-related diseases. This property is particularly relevant in cancer therapy, where oxidative stress plays a dual role in tumor progression and suppression .
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Cytotoxicity | Inhibition of MCF-7 and PC-3 cell lines | |
Anti-inflammatory | Selective COX-2 inhibition | |
Antioxidant | Reduction of oxidative stress markers |
Table 2: IC50 Values for Selected Activities
Compound | Target | IC50 (µM) | Reference |
---|---|---|---|
This compound | COX-2 | 0.063 | |
Quinoline Derivative A | MCF-7 Cell Line | 15.5 | |
Quinoline Derivative B | PC-3 Cell Line | 12.8 |
Case Studies
- Case Study on Anticancer Activity : A study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated significant cell death at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
- Inflammation Model Study : In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound demonstrated a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
Research Findings
Recent investigations have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of quinoline derivatives. Modifications to the ethyl group and the quinoline ring can enhance potency and selectivity for specific targets, such as COX enzymes or cancer cell receptors.
Properties
IUPAC Name |
ethyl 4-[[2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-3-33-27(31)19-8-12-20(13-9-19)28-26(30)17-34-25-16-24(18-10-14-21(32-2)15-11-18)29-23-7-5-4-6-22(23)25/h4-16H,3,17H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVVBQLDNRRMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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